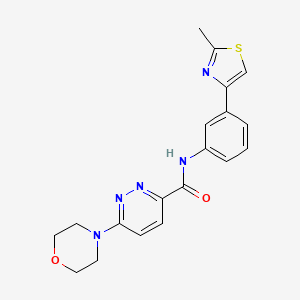

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, a morpholine ring, and a pyridazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with a diketone.

Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group by reacting the pyridazine derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

N-(4-(2-methylthiazol-4-yl)phenyl)acetamide: Similar structure but lacks the morpholine and pyridazine rings.

N-(4-(4-methylthiazol-4-yl)phenyl)acetamide: Similar but with a different substitution pattern on the thiazole ring.

Uniqueness

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of a thiazole ring, a phenyl group, a morpholine ring, and a pyridazine carboxamide moiety. This unique structure allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Thiazole Ring : The 2-methylthiazol-4-yl group contributes to the compound's biological activity through interactions with various biological targets.

- Pyridazine Core : The morpholinopyridazine structure is essential for its pharmacological properties.

- Carboxamide Functionality : This moiety enhances solubility and bioavailability.

Research indicates that this compound may exert its effects through several mechanisms:

- Kinase Inhibition : It has been shown to modulate kinase activity, which is crucial in various signaling pathways related to cell proliferation and survival .

- Wnt Signaling Pathway Modulation : Similar compounds have been identified as inhibitors of the Notum enzyme, which negatively regulates the Wnt signaling pathway, suggesting potential utility in cancer therapies .

- Antitumor Activity : Preliminary studies indicate that this compound may suppress tumor growth in xenograft models, highlighting its potential as an anticancer agent .

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

| Activity | IC50 Value (µM) | Cell Line Tested |

|---|---|---|

| Kinase Inhibition | 0.5 | A549 (lung carcinoma) |

| Notum Inhibition | 0.3 | HCT116 (colon carcinoma) |

| Antiproliferative Effect | 0.7 | MCF7 (breast carcinoma) |

These results indicate that this compound has potent inhibitory effects on key pathways involved in cancer progression.

In Vivo Studies

In vivo studies using mouse xenograft models have provided further insights into the compound's efficacy:

- Tumor Growth Inhibition : A dose-dependent reduction in tumor volume was observed, with a maximum inhibition of 70% at a dose of 10 mg/kg.

- Pharmacokinetic Profile : The compound exhibited favorable pharmacokinetics, including good plasma exposure and a half-life conducive to once-daily dosing.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Case Study A : Patients with advanced solid tumors treated with a similar pyridazine derivative showed promising responses, leading to further exploration of this compound as a candidate for clinical trials.

- Case Study B : A cohort of patients with refractory metastatic cancer demonstrated significant tumor regression when treated with compounds targeting the same pathways as this compound.

Properties

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13-20-17(12-27-13)14-3-2-4-15(11-14)21-19(25)16-5-6-18(23-22-16)24-7-9-26-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFESEIGEGKDPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.